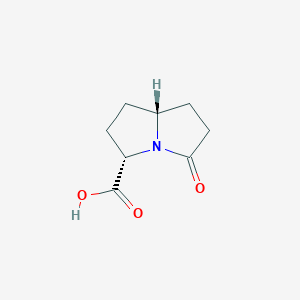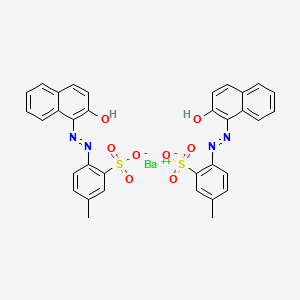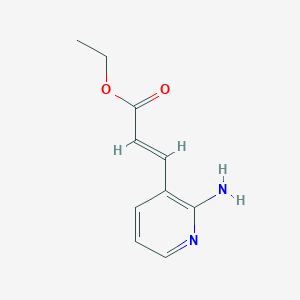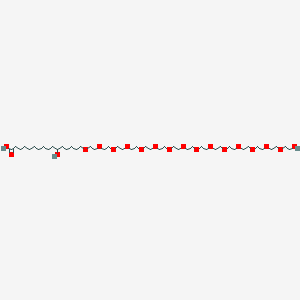
XYLOGLUCAN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xyloglucan is a hemicellulose that occurs in the primary cell wall of all vascular plants . It has a backbone of β1→4-linked glucose residues, most of which are substituted with 1-6 linked xylose sidechains . The xylose residues are often capped with a galactose residue sometimes followed by a fucose residue . The specific structure of xyloglucan differs between plant families .
Synthesis Analysis
Xyloglucan is synthesized in Golgi trans cisternae and in the trans Golgi network (TGN) and is transported to the cell membrane by vesicles, where it is expelled and adsorbs on nascent cellulosic microfibrils . A study on xyloglucan endotransglucosylase/hydrolase (XTH) family in Salicaceae during grafting revealed that five XTH genes differentially expressed between self-grafted and reciprocal grafted combinations .
Molecular Structure Analysis
Xyloglucan has a cellulose-like backbone, which is about 0.15 to 1.5 μm long, consists of 300 to 3 000 β- (1→4)-linked D-glucopyranose residues . About 60–75% (or, in grasses, about 30–40%) of the glucose residues have side-chains attached to position 6 . Xyloglucan self-assembly is described as a multi-step and hierarchical process with different levels of organization .
Chemical Reactions Analysis
The chemical reactions and pathways involving xyloglucan are complex. It is the substrate of xyloglucan endotransglycosylase, which cuts and ligates xyloglucans, as a means of integrating new xyloglucans into the cell wall . It is also thought to be the substrate of alpha-expansin, which promotes cell wall enlargement .
Physical And Chemical Properties Analysis
Xyloglucan is a non-ionic, neutral, branched polysaccharide consisting of a cellulose-like backbone that carries xylose and galactosyl-xylose substituents . The configuration of this polysaccharide gives the product a “mucin-like” molecular structure, thus conferring optimal mucoadhesive properties .
Mecanismo De Acción
Xyloglucan, a natural polysaccharide derived from tamarind seeds, possesses a “mucin-like” molecular structure that confers mucoadhesive properties, allowing xyloglucan formulations to act as a barrier capable of reducing bacterial adherence and invasion and to preserve tight junctions and paracellular flux .
Safety and Hazards
According to the Safety Data Sheet of Xyloglucan from Megazyme, the product is non-reactive under normal conditions of use, storage, and transport . In case of accidental exposure, it is recommended to remove the person to fresh air and keep comfortable for breathing . If it comes in contact with skin or eyes, wash with plenty of water . If ingested, call a poison center or a doctor .
Propiedades
Número CAS |
37294-28-3 |
|---|---|
Nombre del producto |
XYLOGLUCAN |
Peso molecular |
0 |
Sinónimos |
Glucoxylan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl](/img/structure/B1165931.png)



